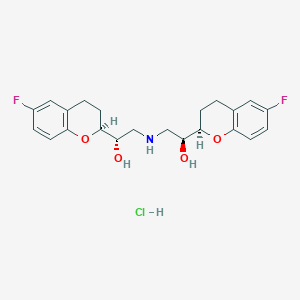
Nebivolol hydrochloride
Cat. No. B016910
Key on ui cas rn:
169293-50-9
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-BIISKSHESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05759580
Procedure details


(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
Quantity
142 g
Type
reactant
Reaction Step One



Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4].[ClH:30]>C(O)C>[ClH:30].[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
142 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The second fraction of the crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethanol
|
Outcomes


Product
|
Name
|
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
|
|
Type
|
product
|
|
Smiles
|
Cl.N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05759580
Procedure details


(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
Quantity
142 g
Type
reactant
Reaction Step One



Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4].[ClH:30]>C(O)C>[ClH:30].[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
142 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The second fraction of the crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethanol
|
Outcomes


Product
|
Name
|
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
|
|
Type
|
product
|
|
Smiles
|
Cl.N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
